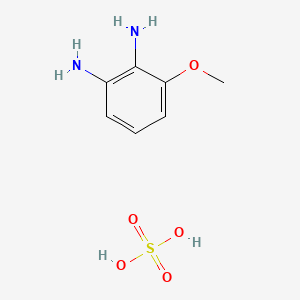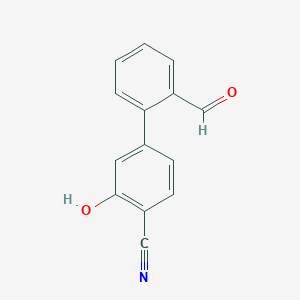
3-(4-Ethoxyphenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is a propargylic alcohol, characterized by the presence of an ethoxyphenyl group attached to a propynyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide. The mixture is stirred at room temperature for a few hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like palladium or copper can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives, azides.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethoxyphenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the ethoxyphenyl group.
4-Ethoxybenzyl Alcohol: Contains the ethoxyphenyl group but lacks the propargylic alcohol moiety.
Phenylpropargyl Alcohol: Similar structure but without the ethoxy group.
Uniqueness
3-(4-Ethoxyphenyl)prop-2-yn-1-ol is unique due to the combination of the ethoxyphenyl group and the propargylic alcohol moiety. This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and various applications .
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDWRWRUYWRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














